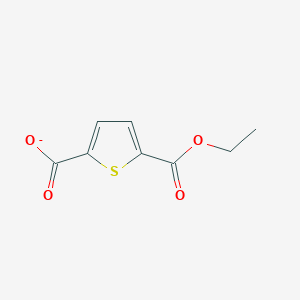
5-Ethoxycarbonylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxycarbonylthiophene-2-carboxylate is a thiophene derivative characterized by the presence of an ethoxycarbonyl group at the 5-position and a carboxylate group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxycarbonylthiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the thiophene ring can lead to dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Ethoxycarbonylthiophene-2-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: In biological research, thiophene derivatives are investigated for their potential as antimicrobial and anticancer agents. The unique electronic properties of the thiophene ring make these compounds suitable for interacting with biological targets.
Medicine: Thiophene-based compounds, including this compound, are explored for their potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its thiophene ring. The electronic properties of the thiophene ring allow it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of the target molecule. The ethoxycarbonyl and carboxylate groups further enhance the compound’s ability to form stable complexes with biological targets.
Comparison with Similar Compounds
Ethyl 5-phenylthiophene-2-carboxylate: Similar in structure but with a phenyl group instead of an ethoxycarbonyl group.
5-Bromothiophene-2-carboxylate: Contains a bromine atom, which significantly alters its reactivity and applications.
5-Acetylthiophene-2-carboxylate: Features an acetyl group, providing different chemical and biological properties.
Uniqueness: 5-Ethoxycarbonylthiophene-2-carboxylate is unique due to the presence of both an ethoxycarbonyl and a carboxylate group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C8H7O4S- |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-ethoxycarbonylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)/p-1 |
InChI Key |
ZHVNYGKUJXZNOA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


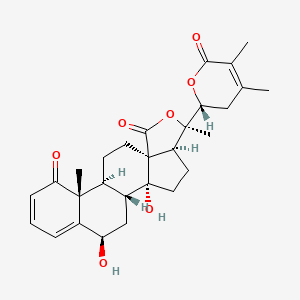

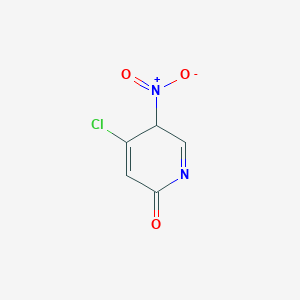
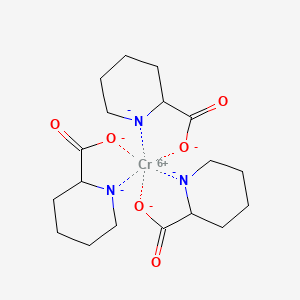
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

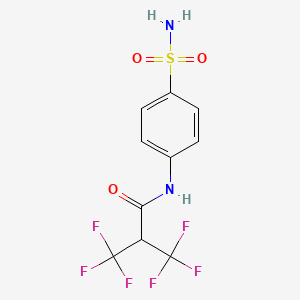
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
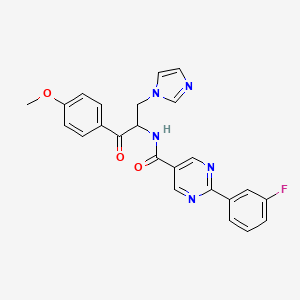

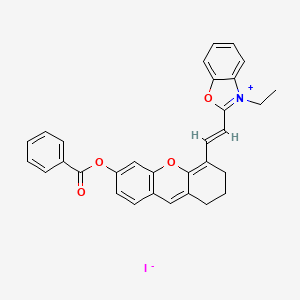
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)


